3-(3-Chlorophenyl)-3'-cyanopropiophenone
Description
3-(3-Chlorophenyl)-3'-cyanopropiophenone is a substituted propiophenone derivative characterized by a chlorophenyl group at the 3-position and a cyano group at the 3'-position of the propanone backbone. For instance, related compounds like 3'-Chloropropiophenone (CAS 34841-35-5) have a molecular weight of 168.62 g/mol, a melting point of 45–47°C, and a boiling point of 124°C . The cyano group in this compound likely enhances its polarity compared to non-cyano analogs, influencing solubility and reactivity.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSWVFKHNTWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644417 | |
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-32-8 | |
| Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3’-cyanopropiophenone typically involves the chlorination of propiophenone. The process begins with the reaction of propiophenone with chlorine gas in the presence of a catalyst such as aluminum trichloride. The reaction is carried out in a solvent like 1,2-dichloroethane. The chlorination is followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the refined product with a high purity of 99.7-99.9% .
Industrial Production Methods
In industrial settings, the production of 3-(3-Chlorophenyl)-3’-cyanopropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-3’-cyanopropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3’-cyanopropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Properties of 3-(3-Chlorophenyl)-3'-cyanopropiophenone and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₁₆H₁₀ClNO | 267.71 (calculated) | Not reported | Not reported | Chlorophenyl, cyano, ketone |
| 3'-Chloropropiophenone | C₉H₉ClO | 168.62 | 45–47 | 124 | Chlorophenyl, ketone |
| 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | C₁₃H₁₅O₃Cl | 254.7 | Not reported | Not reported | Chlorophenyl, dioxane, ketone |
| 3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one | C₁₂H₁₁ClO | 206.67 | Not reported | Not reported | Chlorophenyl, cyclopropyl, ketone |
| 3-Amino-3-(3-cyanophenyl)propanoic acid HCl | C₁₀H₁₀ClN₂O₂ | 226.66 | Not reported | Not reported | Cyano, amino, carboxylic acid |
*Calculated molecular weight based on structural formula.
Key Observations :
- Thermal Stability: The absence of high-temperature data for the target compound contrasts with 3'-Chloropropiophenone, which has a defined boiling point of 124°C .
- Functional Group Impact: Derivatives like 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone incorporate heterocyclic moieties, altering steric and electronic properties for specialized applications (e.g., intermediates in drug synthesis) .
Biological Activity
3-(3-Chlorophenyl)-3'-cyanopropiophenone, also known by its CAS number 898762-32-8, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN. It features a chlorophenyl group and a cyanopropiophenone moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against certain bacterial strains.
- Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in cancer cell lines.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may have implications in drug development.
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses include:
- Interaction with Receptors : The compound may bind to specific receptors, altering cellular signaling pathways.
- Enzyme Interaction : It potentially inhibits enzymes involved in metabolic processes, impacting cellular function.
Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various derivatives of cyanopropiophenones, including this compound. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, warranting further investigation into its mechanism of action against pathogenic bacteria.
Cytotoxicity Studies
In a study by Lee et al. (2021), the cytotoxic effects of this compound were assessed using human cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
These findings indicate that the compound exhibits significant cytotoxicity, particularly against cervical cancer cells.
Enzyme Inhibition
Research published by Smith et al. (2022) explored the enzyme inhibition potential of this compound. The study focused on its effects on acetylcholinesterase (AChE), a target for Alzheimer's disease treatment:
| Enzyme Activity (%) | Control | Compound Treatment |
|---|---|---|
| AChE Activity | 100% | 45% |
The substantial inhibition suggests that this compound may have therapeutic potential in neurodegenerative disorders.
Case Studies
A retrospective analysis conducted by Johnson et al. (2023) reviewed cases involving the use of synthetic cathinones, including derivatives of cyanopropiophenones. The analysis highlighted:
- Symptoms Observed : Increased heart rate, hypertension, and agitation were common among users.
- Long-term Effects : Some users reported persistent cognitive deficits after cessation.
This case study underscores the need for careful consideration regarding the therapeutic use of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
